Cas no 20712-08-7 (6-bromobenzocisothiazole)
6-bromobenzocisothiazole Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-2,1-benzothiazole
- 6-bromobenzo[c]isothiazole
- CTK4E4924
- 6-BROMO-BENZO[C]ISOTHIAZOLE
- 6-Brom-2,1-benzisothiazol
- AG-E-51894
- QC-8078
- PS-11812
- SCHEMBL25333195
- DB-113919
- D84732
- AKOS027346330
- 2,1-Benzisothiazole, 6-bromo-
- 20712-08-7
- MFCD13176692
- CS-0320712
- DTXSID60724992
- 6-bromobenzocisothiazole
-
- MDL: MFCD25964441
- Inchi: 1S/C7H4BrNS/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H
- InChI Key: CLOSTAZFGDZVCS-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CSN=C2C=1
Computed Properties
- Exact Mass: 212.92500
- Monoisotopic Mass: 212.92478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13000
- LogP: 3.05880
6-bromobenzocisothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromobenzocisothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003771-1g |
6-Bromobenzo[c]isothiazole |
20712-08-7 | 97% | 1g |
$2436.12 | 2023-09-02 | |
| Alichem | A059003771-5g |
6-Bromobenzo[c]isothiazole |
20712-08-7 | 97% | 5g |
$5969.70 | 2023-09-02 | |
| Chemenu | CM111960-1g |
6-bromobenzo[c]isothiazole |
20712-08-7 | 97% | 1g |
$1270 | 2021-08-06 | |
| TRC | B614940-10mg |
6-bromobenzo[c]isothiazole |
20712-08-7 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B614940-50mg |
6-bromobenzo[c]isothiazole |
20712-08-7 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B614940-100mg |
6-bromobenzo[c]isothiazole |
20712-08-7 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Apollo Scientific | OR16643-500mg |
6-Bromobenzo[c]isothiazole |
20712-08-7 | 500mg |
£275.00 | 2022-03-29 | ||
| Ambeed | A431460-100mg |
6-Bromobenzo[c]isothiazole |
20712-08-7 | 97% | 100mg |
$59.0 | 2025-03-04 | |
| Ambeed | A431460-250mg |
6-Bromobenzo[c]isothiazole |
20712-08-7 | 97% | 250mg |
$99.0 | 2025-03-04 | |
| Ambeed | A431460-1g |
6-Bromobenzo[c]isothiazole |
20712-08-7 | 97% | 1g |
$266.0 | 2025-03-04 |
6-bromobenzocisothiazole Suppliers
6-bromobenzocisothiazole Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 6-bromobenzocisothiazole
Introduction to 6-bromobenzocisothiazole (CAS No. 20712-08-7)
6-bromobenzocisothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 20712-08-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in drug development. The presence of a bromine substituent at the sixth position of the benzene ring introduces unique reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for further derivatization to explore novel pharmacological properties.
The structural framework of 6-bromobenzocisothiazole consists of a benzene ring fused with a thiazole ring, with the bromine atom attached directly to the benzene ring. This particular arrangement imparts distinct electronic and steric properties, influencing its interactions with biological targets. The thiazole moiety is particularly noteworthy, as it is a common pharmacophore found in numerous bioactive compounds, including antibiotics, antifungals, and anti-inflammatory agents. The combination of these structural features makes 6-bromobenzocisothiazole a promising scaffold for designing new therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of benzothiazole derivatives. Researchers have been investigating various modifications of the benzothiazole core to develop compounds with enhanced efficacy and reduced side effects. The bromine atom in 6-bromobenzocisothiazole serves as a versatile handle for further functionalization, allowing chemists to introduce additional substituents or modify existing ones through cross-coupling reactions, nucleophilic substitutions, or other synthetic strategies. These modifications can lead to compounds with tailored biological activities, making 6-bromobenzocisothiazole a valuable building block in drug discovery.
One of the most compelling aspects of 6-bromobenzocisothiazole is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and dysregulation of kinase activity is implicated in various diseases, including cancer. Small-molecule inhibitors targeting kinases have become increasingly important therapeutic agents, and benzothiazole derivatives have emerged as effective scaffolds for such inhibitors. The bromine substituent in 6-bromobenzocisothiazole facilitates its incorporation into more complex kinase inhibitors through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions allow for the introduction of aryl or vinyl groups at various positions on the benzene ring, enabling the generation of diverse libraries of kinase inhibitors.
Furthermore, 6-bromobenzocisothiazole has shown promise in the development of antimicrobial agents. Antibiotic resistance is a growing global health concern, and there is an urgent need for novel antibiotics to combat resistant bacterial strains. Benzothiazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The structural features of 6-bromobenzocisothiazole, particularly the thiazole ring and the bromine substituent, contribute to its ability to interact with microbial targets and disrupt essential cellular processes. Researchers are exploring derivatives of 6-bromobenzocisothiazole to identify compounds with enhanced antimicrobial activity while minimizing toxicity to host cells.
The synthesis of 6-bromobenzocisothiazole itself is an interesting challenge that has been addressed by several research groups. One common approach involves the reaction of 2-aminothiophen-3-carboxylic acid derivatives with brominated aromatic compounds under appropriate conditions. Alternatively, palladium-catalyzed coupling reactions can be employed to construct the benzothiazole core from readily available precursors. These synthetic strategies highlight the versatility of 6-bromobenzocisothiazole as a starting material for further chemical exploration.
Recent studies have also explored the computational modeling and virtual screening approaches to identify novel derivatives of 6-bromobenzocisothiazole with improved pharmacological properties. Computational methods allow researchers to predict the binding affinity and selectivity of potential drug candidates before conducting expensive experimental validations. This approach has accelerated the discovery process and enabled the identification of promising leads for further optimization.
The future directions for research on 6-bromobenzocisothiazole are multifaceted. On one hand, there is continued interest in developing new synthetic methodologies to improve access to this compound and its derivatives. On the other hand, researchers are focusing on exploring its biological activities through both experimental and computational studies. Additionally, there is growing emphasis on green chemistry principles to develop sustainable synthetic routes that minimize waste and environmental impact.
In conclusion,6-bromobenzocisothiazole (CAS No. 20712-08-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As our understanding of its pharmacological properties grows,6-bromobenzocisothiazole is likely to play an increasingly important role in drug discovery efforts aimed at developing new therapeutic agents for unmet medical needs.
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